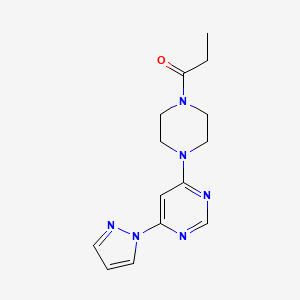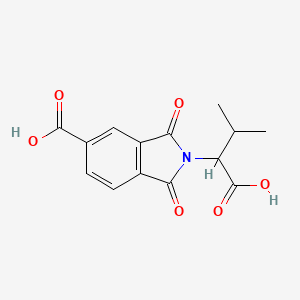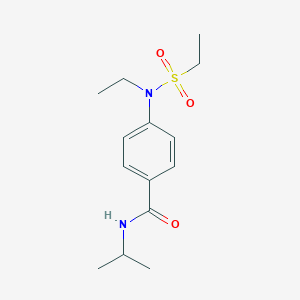![molecular formula C16H20N4O4S B4491726 1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4491726.png)
1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxadiazole moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the methanesulfonyl group is often added via sulfonylation reactions using methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to batch or continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The methanesulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Methanesulfonyl derivatives: These compounds are known for their stability and reactivity in various chemical reactions.
Uniqueness
1-METHANESULFONYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-methylsulfonyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-25(22,23)20-9-5-8-13(11-20)16(21)17-10-14-18-15(19-24-14)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGFWAFFPNWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N-bicyclo[2.2.1]hept-2-ylpropanamide](/img/structure/B4491668.png)

![3-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4491702.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4491707.png)
![5-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4491711.png)

![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B4491720.png)

![7-hydroxy-2-[(3-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B4491731.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B4491732.png)
![1-METHANESULFONYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4491739.png)
![N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B4491743.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4491744.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B4491747.png)
